2'-Fluoro[1,1'-biphenyl]-3-amine
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Overview
Description
2’-Fluoro[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 2’ position and an amine group at the 3 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro[1,1’-biphenyl]-3-amine typically involves the introduction of a fluorine atom and an amine group onto the biphenyl scaffold. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions are generally mild, and the use of isopropyl nitrite as the diazotizing reagent has been shown to yield good results .
Industrial Production Methods
In industrial settings, the production of biphenyl compounds, including 2’-Fluoro[1,1’-biphenyl]-3-amine, often involves catalytic coupling reactions such as the Suzuki or Stille reactions. These methods are preferred due to their efficiency and scalability. The use of palladium catalysts and appropriate ligands facilitates the formation of the desired biphenyl structure under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation and nitration reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2’-Fluoro[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including microporous organic polymers for gas separation and thermal energy storage
Mechanism of Action
The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer properties, the compound has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition leads to the depletion of critical precursors for RNA and DNA synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Lacks the amine group but shares the fluorine substitution.
4-Fluoro[1,1’-biphenyl]-3-amine: Similar structure but with the fluorine atom at the 4 position.
2-Fluoro-4-bromobiphenyl: Contains both fluorine and bromine substitutions
Uniqueness
2’-Fluoro[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine atom and the amine group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHPMCKKMJKKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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